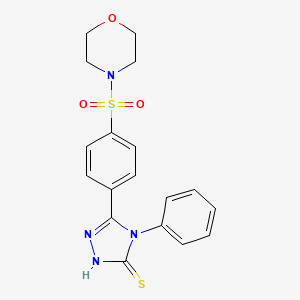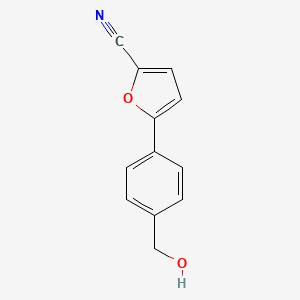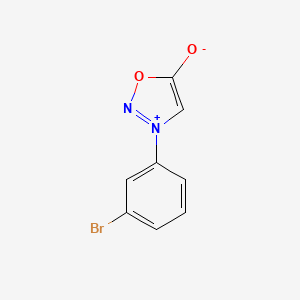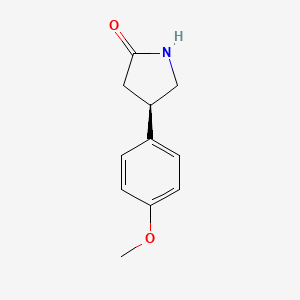
(R)-4-(4-Methoxyphenyl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-4-(4-Methoxyphenyl)pyrrolidin-2-one is a chiral compound with a pyrrolidinone core structure substituted with a methoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(4-Methoxyphenyl)pyrrolidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate chiral precursor and 4-methoxybenzaldehyde.
Formation of the Pyrrolidinone Ring: The key step involves the formation of the pyrrolidinone ring through a cyclization reaction. This can be achieved using various cyclization agents and conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired enantiomer.
Industrial Production Methods
In an industrial setting, the production of ®-4-(4-Methoxyphenyl)pyrrolidin-2-one may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-throughput synthesis techniques and automated purification systems.
Análisis De Reacciones Químicas
Types of Reactions
®-4-(4-Methoxyphenyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
®-4-(4-Methoxyphenyl)pyrrolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of ®-4-(4-Methoxyphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to various biological outcomes.
Comparación Con Compuestos Similares
Similar Compounds
- (S)-4-(4-Methoxyphenyl)pyrrolidin-2-one
- 4-(4-Methoxyphenyl)pyrrolidin-2-one (racemic mixture)
- 4-(4-Methoxyphenyl)pyrrolidin-2-thione
Uniqueness
®-4-(4-Methoxyphenyl)pyrrolidin-2-one is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer or racemic mixture. The presence of the methoxy group also imparts distinct chemical properties that can influence its reactivity and interactions with other molecules.
Propiedades
Fórmula molecular |
C11H13NO2 |
|---|---|
Peso molecular |
191.23 g/mol |
Nombre IUPAC |
(4R)-4-(4-methoxyphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C11H13NO2/c1-14-10-4-2-8(3-5-10)9-6-11(13)12-7-9/h2-5,9H,6-7H2,1H3,(H,12,13)/t9-/m0/s1 |
Clave InChI |
YDVYLFOSWUPISL-VIFPVBQESA-N |
SMILES isomérico |
COC1=CC=C(C=C1)[C@H]2CC(=O)NC2 |
SMILES canónico |
COC1=CC=C(C=C1)C2CC(=O)NC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-Ethyl-6-methyl-2-propylthieno[2,3-d]pyrimidine-4-thiol](/img/structure/B15053333.png)
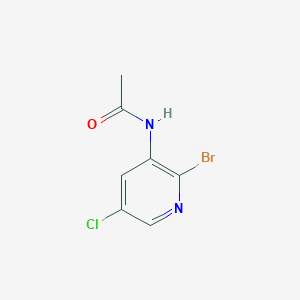
![5'-Formyl-6H,6'H-[2,2'-bithiopyran]-5-carboxylic acid](/img/structure/B15053344.png)
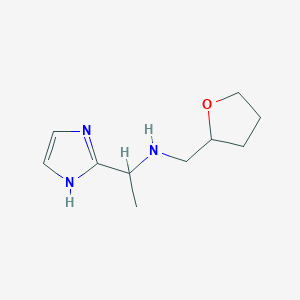
![4-(Chloromethyl)-1H-benzo[d]imidazole](/img/structure/B15053358.png)
![7-Bromo-3-ethoxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15053362.png)
